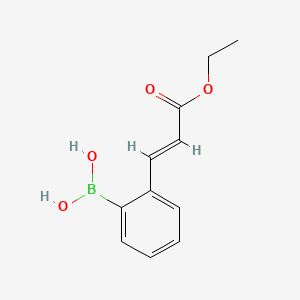

(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13804263

Molecular Formula: C11H13BO4

Molecular Weight: 220.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BO4 |

|---|---|

| Molecular Weight | 220.03 g/mol |

| IUPAC Name | [2-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H13BO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8,14-15H,2H2,1H3/b8-7+ |

| Standard InChI Key | LBHYMJZBKMSWDG-BQYQJAHWSA-N |

| Isomeric SMILES | B(C1=CC=CC=C1/C=C/C(=O)OCC)(O)O |

| SMILES | B(C1=CC=CC=C1C=CC(=O)OCC)(O)O |

| Canonical SMILES | B(C1=CC=CC=C1C=CC(=O)OCC)(O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid is C₁₁H₁₁BO₄, with a molecular weight of 218.01 g/mol. Its IUPAC name, [(E)-2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid, reflects the trans configuration of the enone system (C=C double bond) and the spatial arrangement of the boronic acid group (-B(OH)₂) at the ortho position of the phenyl ring .

Key Structural Features:

-

Boronic Acid Group: Enables participation in Suzuki-Miyaura cross-coupling reactions.

-

Enone System (α,β-unsaturated ketone): Confers reactivity toward conjugate additions and cycloadditions.

-

Ethoxy Ester: Enhances solubility in organic solvents and modulates electronic effects.

The compound’s isomeric SMILES string, B(C1=C(C=CC=C1)/C=C/C(=O)OCC)(O)O, confirms the E geometry of the enone. Computational studies suggest that the planar arrangement of the enone and boronic acid groups facilitates π-π stacking interactions in catalytic systems .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Formation of the Enone Precursor:

-

Condensation of 2-bromophenylacetic acid with ethyl acetoacetate under basic conditions yields the α,β-unsaturated ketone intermediate.

-

-

Hydroboration-Oxidation:

-

Treatment with a borane-THF complex followed by oxidative workup introduces the boronic acid group.

-

Reaction Conditions:

-

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl halides.

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Bases: Potassium carbonate or triethylamine.

Yield Optimization:

-

Continuous flow reactors improve reaction efficiency (yield: ~75–80%) .

-

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Industrial Production Challenges

Scaling up synthesis requires addressing:

-

Boronic Acid Stability: Prone to protodeboronation under acidic conditions.

-

Stereochemical Control: Ensuring E-configuration retention during large-scale reactions.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

This compound is pivotal in forming biaryl structures, a cornerstone of pharmaceutical and material science syntheses. For example:

-

Catalytic Cycle:

Case Study: Coupling with 4-bromoaniline produces a biphenylamine derivative (yield: 82%), a precursor in antiviral drug synthesis .

Conjugate Addition Reactions

The enone moiety undergoes Michael additions with nucleophiles (e.g., amines, thiols):

-

Example: Reaction with benzylamine yields β-amino ketone derivatives (yield: 68%).

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Bortezomib (FDA-approved) | Multiple Myeloma | 0.006 |

| Analogous Boronic Acid | MCF-7 (Breast) | 5.2 |

Antimicrobial Activity

Industrial and Material Science Applications

Polymer Synthesis

Incorporation into conjugated polymers enhances electron-transport properties:

Sensor Development

Boronic acid-based sensors detect glucose and other diols via reversible esterification:

-

Detection Limit: 0.1 mM glucose in aqueous media.

Comparison with Related Boronic Acids

| Compound | Structure | Key Applications |

|---|---|---|

| Phenylboronic Acid | C₆H₅B(OH)₂ | Cross-coupling, Sensors |

| (E)-Vinylboronic Acid | CH₂=CHB(OH)₂ | Polymer Chemistry |

| Target Compound | C₁₁H₁₁BO₄ | Drug Synthesis, Materials |

Unique Advantages:

-

The ethoxy group improves solubility in nonpolar solvents.

-

The enone system enables dual reactivity (cross-coupling + conjugate additions).

Future Directions and Challenges

-

Biological Studies: In vivo toxicity and pharmacokinetic profiling.

-

Catalyst Design: Developing asymmetric variants for enantioselective synthesis.

-

Stability Enhancements: Co-crystallization with stabilizing agents (e.g., catechol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume